methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate
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Overview
Description
(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester is a complex organic compound that belongs to the class of cholestane derivatives This compound is characterized by its unique structure, which includes an ethoxycarbonyl group and a chol-6-en-24-oic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester typically involves the esterification of cholestane derivatives. One common method is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . Another approach is the transesterification of β-keto esters, which can be selectively transesterified using various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using suitable reducing agents to modify the functional groups.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include mineral acid catalysts for esterification, water radical cations for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes by binding to target proteins or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has similar ester functional groups.
Carboxymethyl chitosan: Known for its biomedical applications, this compound shares some structural similarities with (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester.
Uniqueness
What sets (3alpha,5beta)-3-[(Ethoxycarbonyl)oxy]chol-6-en-24-oic Acid Methyl Ester apart is its unique cholestane backbone and the presence of both ethoxycarbonyl and methyl ester groups. These structural features confer distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O5/c1-6-32-26(30)33-20-13-15-27(3)19(17-20)8-9-21-23-11-10-22(18(2)7-12-25(29)31-5)28(23,4)16-14-24(21)27/h8-9,18-24H,6-7,10-17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVIDCNYMFCDZHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1CCC2(C3CCC4(C(C3C=CC2C1)CCC4C(C)CCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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